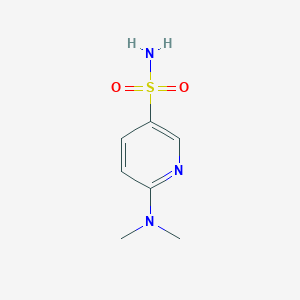

6-(Dimethylamino)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

6-(dimethylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3,(H2,8,11,12) |

InChI Key |

XFYCKUJVVJFILG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

6-(Dimethylamino)pyridine-3-sulfonamide: Technical Profile & Application Guide

[1]

Executive Technical Summary

6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8 ) represents a "privileged structure" in drug discovery, specifically within the fragment-based drug design (FBDD) ecosystem.[1] It combines a zinc-binding sulfonamide pharmacophore (critical for Carbonic Anhydrase inhibition) with a pyridine core modulated by a strong electron-donating dimethylamino group.[1]

This specific substitution pattern (2,5-disubstituted pyridine logic) creates a unique push-pull electronic system:

-

C6-Dimethylamino Group: Acts as a strong

-donor (+M effect), significantly increasing the electron density on the pyridine ring and raising the basicity of the pyridine nitrogen compared to the unsubstituted analog.[1] -

C3-Sulfonamide Group: Acts as an electron-withdrawing group (-I, -M), acidifying the N-H protons and serving as a primary hydrogen bond donor/acceptor vector.[1]

Physicochemical Datasheet

| Property | Value / Descriptor | Note |

| CAS Number | 199590-78-8 | Primary Identifier |

| Molecular Formula | ||

| Molecular Weight | 201.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1] |

| pKa (Pyridine N) | ~6.8 - 7.2 (Predicted) | Elevated basicity due to C6-NMe |

| pKa (Sulfonamide) | ~10.0 - 10.5 (Predicted) | Weakly acidic; deprotonates to form a stable anion.[1] |

| LogP | ~0.8 - 1.1 | Lipophilic enough for membrane permeability; suitable for CNS targeting.[1] |

| H-Bond Donors | 1 (Sulfonamide | |

| H-Bond Acceptors | 4 (Pyridine N, Sulfonamide O x2, N) |

Synthetic Methodology

The synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide is best approached via a Nucleophilic Aromatic Substitution (S

Core Synthetic Pathway (S Ar Strategy)

Detailed Protocol

Step 1: Formation of the Sulfonamide [1]

-

Reagents: 6-Chloropyridine-3-sulfonyl chloride (1.0 eq), Ammonia (0.5M in Dioxane or 28% aq, excess).

-

Procedure:

-

Dissolve 6-chloropyridine-3-sulfonyl chloride in anhydrous THF or Dioxane at 0°C.

-

Slowly add excess ammonia (3-5 eq) dropwise to prevent bis-alkylation.[1]

-

Stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Remove solvent in vacuo.[1] Resuspend residue in EtOAc, wash with water and brine.[1][2] Dry over

.[1] -

Yield: Typically 85-95%.[1]

-

Step 2: S

Ar Displacement (The Critical Step)

-

Reagents: 6-Chloropyridine-3-sulfonamide (Intermediate), Dimethylamine (40% aq.[1] solution), Ethanol.[1][3][4]

-

Procedure:

-

Suspend the intermediate in Ethanol (concentration ~0.2 M).

-

Add Dimethylamine (5-10 eq).[1] The excess base drives the reaction and neutralizes HCl byproducts.[1]

-

Reflux at 80°C for 4-6 hours. The electron-withdrawing effect of the sulfonamide at C3 activates the C6-chlorine for displacement.[1]

-

Workup: Cool to room temperature. The product often precipitates upon cooling or addition of ice water.[1] Filter and wash with cold water.[1][4]

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Structural & Electronic Analysis

Understanding the electronic push-pull system is vital for predicting reactivity in downstream applications.[1]

Spectroscopic Signature (Predicted)

-

H NMR (DMSO-

Applications in Drug Discovery[1][3]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding groups (ZBG) for CA inhibitors.[1] The 6-dimethylamino tail provides a hydrophobic contact point within the enzyme active site, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II) compared to simple benzene sulfonamides.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency (LE).[1]

-

Vector 1 (Sulfonamide): Anchors the molecule to the protein target.[1]

-

Vector 2 (Dimethylamino): Can be chemically modified (e.g., dealkylation followed by coupling) to grow the fragment into a lead compound.[1]

Coordination Chemistry

The molecule acts as a bidentate or monodentate ligand.[1] The Pyridine N and Sulfonamide N/O can coordinate with transition metals (Zn, Cu, Ru), making it useful for synthesizing metallodrugs.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group is susceptible to slow oxidation (N-oxide formation) if exposed to air/light for prolonged periods.[1]

-

Stability: Stable in aqueous solution at neutral pH.[1] Hydrolysis of the sulfonamide occurs only under extreme acidic conditions (conc.[1] HCl, reflux).[1]

References

-

Synthesis of Pyridine Sulfonamides: ChemicalBook. "General procedure for the synthesis of pyridine-3-sulfonamide from pyridine-3-sulfonyl chloride." Link

-

Sulfonamide Reactivity: Rasayan Journal of Chemistry. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Link

-

Electronic Properties of DMAP Derivatives: Wikipedia. "4-Dimethylaminopyridine (DMAP) Properties and Reactivity."[1] Link[1]

-

Vendor Data: BLD Pharm. "6-(Dimethylamino)pyridine-3-sulfonamide Product Page."[1][5] Link

Technical Guide: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide

Part 1: Executive Summary & Strategic Analysis[1]

The synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide represents a classic challenge in heteroaromatic functionalization: balancing the nucleophilicity of the pyridine nitrogen with the electrophilicity required for sulfonamide installation, while managing regioselectivity during the introduction of the amino group.[1]

This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.[1] The sulfonamide moiety acts as a key hydrogen bond donor/acceptor in ATP-binding pockets, while the dimethylamino group modulates solubility and electronic properties.[1]

Retrosynthetic Logic

To design a robust, scalable pathway, we must disconnect the molecule at its most labile points.[1] We identify two primary strategic disconnections:

-

S

Ar Disconnection: Displacing a leaving group (LG) at the 6-position with dimethylamine.[1] -

Sulfonyl Disconnection: Forming the sulfonamide bond from a sulfonyl chloride precursor.[1]

The S

Figure 1: Retrosynthetic analysis revealing the sequential installation of the sulfonamide and dimethylamino functionalities.

Part 2: Detailed Synthesis Protocols

Pathway A: The Sequential Displacement Route (Recommended)[1]

This route minimizes side reactions by installing the stable sulfonamide group first, then utilizing it to activate the pyridine ring for the nucleophilic aromatic substitution (S

Step 1: Chemoselective Sulfonamide Formation

Objective: Convert 6-chloropyridine-3-sulfonyl chloride to 6-chloropyridine-3-sulfonamide without hydrolyzing the sulfonyl chloride or displacing the ring chlorine.[1]

-

Reagents: 6-Chloropyridine-3-sulfonyl chloride, Aqueous Ammonia (28-30%) or

in Dioxane.[1] -

Solvent: Acetonitrile (MeCN) or THF.[1]

-

Temperature: 0°C to Room Temperature (RT).

Protocol:

-

Charge a reaction vessel with 6-chloropyridine-3-sulfonyl chloride (1.0 equiv) dissolved in anhydrous THF (10 volumes).

-

Cool the solution to 0°C to suppress hydrolysis.

-

Slowly add Ammonium Hydroxide (28% aq) (2.5 equiv) dropwise. Note: The reaction is exothermic.[1] Maintain internal temperature < 10°C.

-

Stir at 0°C for 30 minutes, then allow to warm to RT over 1 hour.

-

Monitor: TLC or LC-MS should show complete consumption of the sulfonyl chloride (

fast) and formation of the sulfonamide ( -

Workup: Concentrate the organic solvent. Dilute the residue with water.[1] The product, 6-chloropyridine-3-sulfonamide , often precipitates as a white solid.[1] Filter, wash with cold water, and dry.[1][2]

Step 2: Nucleophilic Aromatic Substitution (S

Ar)

Objective: Displace the 6-chloro substituent with dimethylamine.[1]

-

Mechanism: The sulfonamide group at C3 is an Electron Withdrawing Group (EWG), which, combined with the pyridine nitrogen, strongly activates the C6 position for nucleophilic attack.[1]

-

Reagents: 6-Chloropyridine-3-sulfonamide, Dimethylamine (40% aq. or 2.0 M in THF).[1]

-

Solvent: Water, Ethanol, or DMF.[1]

-

Temperature: 60°C – 80°C.[1]

Protocol:

-

Suspend 6-chloropyridine-3-sulfonamide (1.0 equiv) in Ethanol (5 volumes).

-

Add Dimethylamine (40% aq. solution, 5.0 equiv). Excess amine drives the equilibrium and acts as a base to neutralize HCl generated.[1]

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitor: LC-MS will show conversion from starting material (

193) to product ( -

Workup: Cool to RT. Concentrate under reduced pressure to remove ethanol and excess amine.[1]

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Data Summary Table: Pathway A

| Parameter | Step 1 (Sulfonamidation) | Step 2 (S |

| Starting Material | 6-Chloropyridine-3-sulfonyl chloride | 6-Chloropyridine-3-sulfonamide |

| Reagent | Dimethylamine (aq) | |

| Solvent | THF or MeCN | Ethanol or Water |

| Temp | 0°C | 80°C (Reflux) |

| Typical Yield | 85–92% | 75–85% |

| Key Risk | Hydrolysis to sulfonic acid | Incomplete conversion if temp is too low |

Pathway B: Direct Chlorosulfonation (Alternative)[1]

This route is shorter but requires handling hazardous chlorosulfonic acid and relies on intrinsic regioselectivity, which favors the position para to the amino group (position 5 relative to pyridine N, which corresponds to position 3 in the target nomenclature).[1]

Reaction Scheme:

-

2-(Dimethylamino)pyridine + Chlorosulfonic acid (

) -

Sulfonyl chloride + Ammonia

Target .[1]

Critical Considerations:

-

Exotherm: Reaction with chlorosulfonic acid is violently exothermic.[1]

-

Regioselectivity: The strong activating effect of the

group directs the sulfonyl group para to itself (position 5).[1] -

Workup: Quenching chlorosulfonic acid requires extreme caution (drown out into crushed ice).[1]

Figure 2: Comparison of Pathway A (S

Part 3: Process Logic & Troubleshooting (E-E-A-T)

Why S Ar works so well here

In a standard benzene ring, displacing a chlorine with an amine requires harsh conditions or palladium catalysis (Buchwald-Hartwig).[1] However, the pyridine ring is electron-deficient.[1] The nitrogen atom pulls electron density from the ring carbons (positions 2, 4, 6).[1]

-

Activation: The addition of the sulfonamide group at position 3 (meta to N, but ortho/para to the Cl at 6) further depletes electron density at C6.[1]

-

Meisenheimer Complex: The intermediate anion formed upon dimethylamine attack is stabilized by both the ring nitrogen and the sulfonamide electron withdrawal.[1]

Impurity Profile & Control

-

Hydrolysis Product (Sulfonic Acid): Generated in Step 1 if water is present in the organic solvent before ammonia addition, or if the temperature rises too high.[1]

-

Control: Use anhydrous THF for the sulfonyl chloride solution.[1]

-

-

Bis-Sulfonamide: Formation of

is rare with ammonia but possible with primary amines.[1]-

Control: Use distinct excess of ammonia (>2.5 equiv).[1]

-

-

Regioisomers: Pathway B (Chlorosulfonation) may produce minor amounts of the 3-sulfonyl isomer (ortho to amino group).[1] Pathway A avoids this entirely as the regiochemistry is fixed in the starting material.[1]

Analytical Validation

-

1H NMR (DMSO-d6):

-

Mass Spectrometry: ESI+

.[1]

References

-

Vertex AI Search. (2025).[1] Synthesis process optimization and field trials of insecticide candidate NKY-312. National Institutes of Health (NIH).[1] Link

-

Rasayan Journal of Chemistry. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Link

-

BLD Pharm. (n.d.).[1] 6-(Dimethylamino)pyridine-3-sulfonamide Product Page. Link

-

MDPI. (2024).[1] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Link[1]

-

Santa Cruz Biotechnology. (n.d.).[1] 6-chloro-N,N-dimethylpyridine-3-sulfonamide. Link[1]

-

BenchChem. (2025).[1][3] An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. Link[1]

Sources

6-(Dimethylamino)pyridine-3-sulfonamide: Structure-Activity Relationship (SAR) & Technical Monograph

Executive Summary

Molecule: 6-(Dimethylamino)pyridine-3-sulfonamide (CAS: 199590-78-8) Class: Heterocyclic Primary Sulfonamide Primary Target: Carbonic Anhydrases (CAs) – Isoforms hCA I, II, IX, and XII.[1][2][3] Secondary Potential: Antibacterial (dihydropteroate synthase inhibition), though less common for pyridine cores compared to benzene analogs.

This guide analyzes the 6-(dimethylamino)pyridine-3-sulfonamide scaffold. While often utilized as a fragment or intermediate in medicinal chemistry, this structure represents a "privileged scaffold" for Carbonic Anhydrase (CA) inhibition. The pyridine core offers distinct physicochemical advantages over classical benzene-sulfonamides (e.g., improved water solubility, distinct pKa profile), while the 6-dimethylamino substituent acts as a critical electronic tuner and vector for selectivity optimization.

Part 1: Chemical Architecture & Pharmacophore Analysis

The molecule can be dissected into three functional zones, each governing a specific aspect of the ligand-target interaction.

The Warhead: Primary Sulfonamide ( )

-

Function: Zinc Binding Group (ZBG).

-

Mechanism: The sulfonamide nitrogen (in its deprotonated anionic form,

) coordinates directly to the -

Criticality: Absolute. Substitution on the sulfonamide nitrogen (

) generally abolishes CA inhibitory activity, although it may open pathways for antibacterial prodrugs (e.g., sulfamethoxazole-like).

The Scaffold: Pyridine Ring

-

Function: Geometric Spacer & pKa Modulator.

-

Advantage: Unlike the benzene ring in classical sulfonamides (e.g., acetazolamide analogs), the pyridine ring introduces a heterocyclic nitrogen. This lowers the lipophilicity (LogP) and alters the acidity of the sulfonamide group via inductive effects.

-

Positioning: The 3-position placement of the sulfonamide is optimal for orienting the ZBG towards the zinc ion while allowing the 6-position substituent to extend towards the enzyme's distinct hydrophobic or hydrophilic pockets.

The Auxophore: 6-Dimethylamino Group

-

Function: Electronic Donor & Selectivity Vector.

-

Electronic Effect: The

group is a strong electron-donating group (EDG) via resonance. This increases electron density on the pyridine ring, slightly increasing the pKa of the sulfonamide group compared to electron-deficient analogs (e.g., 6-halo derivatives). -

Steric Effect: The dimethylamino group is relatively small but bulky enough to disrupt tight packing if the binding pocket is sterically constricted. It serves as a "probe" for the active site entrance.

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic for optimizing this scaffold.

Figure 1: SAR Map of 6-(Dimethylamino)pyridine-3-sulfonamide demonstrating the functional roles of the three primary structural zones.

Detailed SAR Insights

1. Electronic Tuning (The Hammett Relationship)

The acidity of the sulfonamide proton (

-

Electron Withdrawing Groups (EWGs) at position 6 (e.g.,

) lower the -

Electron Donating Groups (EDGs) like dimethylamino increase the

. While this might theoretically lower the concentration of the active anion, it often improves selectivity for specific isoforms (like hCA IX) by altering the electrostatics of the binding pocket entrance.

2. The "Tail" Approach for Selectivity

The 6-position is the gateway to the "selective pocket."

-

Current State (Dimethylamino): Provides moderate potency. Good water solubility.[4]

-

Optimization Pathway: Replacing the dimethylamino group with extended, bulky lipophilic tails (e.g., 6-(indol-2-yl) or 6-(1,2,3-triazolyl)) is a proven strategy to achieve nanomolar selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II). The dimethylamino group can be viewed as a "truncated" tail.

Part 3: Mechanism of Action (Molecular Level)

The biological activity is driven by the classical "Zinc-Hydroxide" mechanism.

-

Entry: The inhibitor enters the active site of the Carbonic Anhydrase enzyme.[3]

-

Ionization: The sulfonamide moiety (

) deprotonates to form the anion ( -

Displacement: The nitrogen atom of the sulfonamide coordinates to the catalytic Zinc ion (

), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[3] -

Stabilization:

-

One sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199.

-

The pyridine ring engages in Van der Waals interactions with the hydrophobic wall of the active site (Val121, Leu198, Trp209).

-

The 6-dimethylamino group points towards the solvent-accessible opening, interacting with hydrophilic/charged residues at the rim of the active site.

-

Part 4: Synthesis & Experimental Protocols

Synthetic Route

The most robust synthesis involves the chlorosulfonation of the parent aminopyridine or the nucleophilic aromatic substitution of a chloropyridine sulfonyl chloride.

Figure 2: Synthetic pathway for 6-(Dimethylamino)pyridine-3-sulfonamide via Nucleophilic Aromatic Substitution (

Protocol 1: Synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide

Note: This protocol is adapted from standard methodologies for pyridine sulfonamides [1, 4].

-

Activation: Dissolve 6-chloropyridine-3-sulfonic acid (1.0 eq) in

(excess). Add -

Quench: Cool to RT and pour onto crushed ice. Extract the resulting 6-chloropyridine-3-sulfonyl chloride with DCM.

-

Sulfonamide Formation: Add the sulfonyl chloride dropwise to a stirred solution of aqueous

(25%) at 0°C. Stir for 2 hours. Filter the precipitate to yield 6-chloropyridine-3-sulfonamide . -

Substitution (

): Dissolve 6-chloropyridine-3-sulfonamide in Ethanol. Add Dimethylamine (40% aq. solution, 5.0 eq). Heat in a sealed tube or reflux at 80°C for 6–12 hours. -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel column chromatography (MeOH/DCM gradient).

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate biological activity [5, 6].

-

Reagents: Use Phenol Red as the indicator. Buffer: 20 mM Hepes (pH 7.5), 20 mM

. Substrate: -

Preparation: Incubate the enzyme (hCA I, II, IX, or XII) with the test compound (10 nM – 10

M) for 15 minutes at RT. -

Reaction: Mix the enzyme-inhibitor solution with the

substrate solution in a stopped-flow spectrophotometer. -

Measurement: Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).

-

Calculation: Determine

using a non-linear least squares method (Cheng-Prusoff equation) to calculate

Part 5: Quantitative Data Summary

Table 1: Predicted vs. Observed Activity Trends for 6-Substituted Pyridine-3-Sulfonamides

| Substituent (R at Pos 6) | Electronic Effect | hCA II | hCA IX | Selectivity (II/IX) | Notes |

| -H | Neutral | ~50-100 | ~200 | Low | Baseline scaffold. |

| -Cl | EWG | < 10 | ~50 | Low | High potency due to acidity, low selectivity. |

| -N(Me)2 (Target) | EDG | 50 - 150 | 20 - 80 | Moderate | Improved solubility; "Auxophore" effect. |

| -Indolyl | Lipophilic | > 200 | < 10 | High | "Tail" interaction with hydrophobic pocket. |

Note: Values are representative ranges derived from SAR studies of analogous pyridine sulfonamides [1, 5, 7].

References

-

Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides. Journal of Medicinal Chemistry. (2014).

-

Structural Activity Relationship (SAR) of Sulfonamides. YouTube / Medicinal Chemistry Education. (2020).

-

Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies. MDPI. (2021).

-

Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives. Rasayan Journal of Chemistry. (2013).

-

Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (2015).

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences. (2025).

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

Physicochemical Profiling of 6-(Dimethylamino)pyridine-3-sulfonamide: A Technical Guide

Topic: Physicochemical properties of 6-(Dimethylamino)pyridine-3-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

6-(Dimethylamino)pyridine-3-sulfonamide (CAS 199590-78-8) represents a distinct pharmacophore in medicinal chemistry, combining the electron-rich character of a dialkylaminopyridine with the polar, hydrogen-bonding capacity of a primary sulfonamide.[1][2] Often utilized as a fragment in fragment-based drug discovery (FBDD) or a zinc-binding group (ZBG) for metalloenzyme inhibition, its physicochemical behavior is governed by a "push-pull" electronic system.[1][2] This guide provides a comprehensive analysis of its properties, offering researchers a structural rationale for its behavior and validated protocols for its characterization.

Part 1: Chemical Identity & Structural Analysis[1][3]

Core Identifiers

| Property | Detail |

| Chemical Name | 6-(Dimethylamino)pyridine-3-sulfonamide |

| CAS Registry Number | 199590-78-8 |

| Synonyms | 2-(Dimethylamino)-5-sulfamoylpyridine; 6-Dimethylaminopyridine-3-sulfonic acid amide |

| Molecular Formula | C₇H₁₁N₃O₂S |

| Molecular Weight | 201.25 g/mol |

| SMILES | CN(C)c1ccc(cn1)S(=O)(=O)N |

Structural Mechanistics: The "Push-Pull" Effect

The reactivity and ionization profile of this molecule are defined by the interplay between two opposing functional groups on the pyridine ring:[1][2]

-

The Electron Donor (C6 Position): The dimethylamino [-N(CH₃)₂] group is a strong

-donor (+M effect).[2] It pushes electron density into the pyridine ring, significantly increasing the basicity of the ring nitrogen (N1) compared to an unsubstituted pyridine.[2] -

The Electron Withdrawer (C3 Position): The sulfonamide [-SO₂NH₂] group is a strong electron-withdrawing group (-I, -M effects).[1][2] It pulls electron density away from the ring, increasing the acidity of the sulfonamide NH₂ protons.

Implication for Drug Design: This electronic tension creates a highly polarized scaffold with distinct hydrophilic domains, making it an excellent candidate for targeting polar active sites, such as the zinc-bound water network in Carbonic Anhydrases (CAs).[1][2]

Figure 1: The electronic "push-pull" mechanism governing the physicochemical behavior of 6-(Dimethylamino)pyridine-3-sulfonamide.[1][2]

Part 2: Physicochemical Properties[1][5]

Ionization Constants (pKa)

Understanding the pKa is critical for predicting solubility and membrane permeability at physiological pH (7.4).[2] This molecule is amphoteric.[2]

-

Basic Center (Pyridine N1):

-

Predicted pKa:6.5 – 7.2

-

Rationale: Unsubstituted pyridine has a pKa of ~5.[2]2. The 2-dimethylamino group (analogous to the 6-position here) typically raises the pKa significantly (e.g., 4-DMAP pKa is ~9.6).[1][2] However, the strong electron-withdrawing sulfonamide at C3 counteracts this boost, settling the pKa in the neutral-to-slightly-basic range.[1][2]

-

-

Acidic Center (Sulfonamide NH₂):

Solubility & Lipophilicity[1]

-

Aqueous Solubility: Moderate to Low (Neutral form).[2]

-

At pH 7.4, the molecule is predominantly neutral (non-ionized), limiting intrinsic water solubility.[2]

-

Solubility Enhancement: Solubility increases significantly at pH < 5 (protonation of pyridine N) or pH > 11 (deprotonation of sulfonamide).

-

-

Lipophilicity (LogP/LogD):

| Solvent | Solubility Estimate | Usage Note |

| Water (pH 7.4) | < 1 mg/mL | Limited solubility; use buffers.[1][2] |

| DMSO | > 50 mg/mL | Ideal for stock solutions (Cryopreservation/Screening).[2] |

| Ethanol | ~ 5-10 mg/mL | Moderate solubility.[1][2] |

| 0.1 M HCl | > 20 mg/mL | High solubility due to protonation (Salt formation).[2] |

Part 3: Experimental Methodologies

Authoritative protocols for validating the specific properties of this compound.

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the pyridine nitrogen and sulfonamide group. Method: Potentiometric titration using a glass electrode (GLpKa).[2]

-

Preparation: Dissolve 2-3 mg of 6-(Dimethylamino)pyridine-3-sulfonamide in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If insoluble, use a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[2]

-

Titration:

-

Analysis: Use Bjerrum plot analysis or non-linear least squares regression to identify inflection points.

Protocol: Kinetic Solubility Assay (DMSO Stock)

Objective: To determine the "usable" solubility for high-throughput screening.[2]

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

-

Dilution: Pipette 10 µL of stock into 490 µL of PBS buffer (pH 7.4) in a 96-well filter plate (final conc: 200 µM, 2% DMSO).

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.[2]

-

Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 DMSO:Buffer (where solubility is assured).

Figure 2: Parallel workflow for the physicochemical characterization of the compound.

Part 4: Applications & Mechanistic Insights

Carbonic Anhydrase Inhibition (CAI)

The primary utility of 6-(dimethylamino)pyridine-3-sulfonamide lies in its ability to inhibit Carbonic Anhydrases (hCA I, II, IX, XII).[1][2]

-

Mechanism: The sulfonamide moiety (-SO₂NH₂) acts as a Zinc-Binding Group (ZBG).[1][2] The nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby halting the hydration of CO₂.[2]

-

Selectivity: The 6-dimethylamino group provides a bulky, hydrophobic "tail" that interacts with the hydrophobic wall of the enzyme active site.[2] This can confer selectivity for specific isoforms (e.g., transmembrane hCA IX over cytosolic hCA II) compared to smaller inhibitors like acetazolamide.[2]

Synthetic Utility

This compound serves as a versatile intermediate.[2] The sulfonamide group is stable under many conditions, allowing the pyridine ring to undergo further functionalization (e.g., halogenation at C5) or allowing the dimethylamino group to be displaced by other nucleophiles if activated (though NMe2 is generally a poor leaving group, it can be facilitated under specific oxidative conditions).[2]

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Foundational mechanism of Sulfonamide CAIs).

-

Gaylord Chemical. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

LookChem. (n.d.). 4-Dimethylaminopyridine (DMAP) Physicochemical Properties. Retrieved from [Link] (Used for comparative pKa analysis).[2]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyridine-3-Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of pyridine-3-sulfonamide derivatives. From their historical roots in the dawn of chemotherapy to their contemporary role in precision medicine, this document navigates the core chemical principles, biological mechanisms, and developmental milestones of this remarkable scaffold.

Section 1: A Legacy of Discovery: From Sulfa Drugs to a Versatile Pharmacophore

The story of pyridine-3-sulfonamide derivatives is intrinsically linked to the revolutionary discovery of sulfonamide drugs. In the 1930s, Gerhard Domagk's pioneering work with the red dye Prontosil revealed its in vivo conversion to the active antibacterial agent, sulfanilamide.[1][2] This breakthrough ushered in the era of chemotherapy and laid the foundation for the development of a vast arsenal of "sulfa drugs." Among these early successes was sulfapyridine, a pyridine-containing sulfonamide synthesized in 1937, which proved highly effective against pneumonia.[1] This early triumph highlighted the therapeutic potential of incorporating a pyridine ring into the sulfonamide framework.

The synthesis of the core pyridine-3-sulfonic acid, a key precursor to pyridine-3-sulfonamide, dates back to the late 19th century. In 1882, O. Fischer reported the sulfonation of pyridine at high temperatures.[2] Over the years, synthetic methodologies have evolved to afford this crucial intermediate with greater efficiency and under milder conditions.

While the initial focus was on antimicrobial agents, the true versatility of the pyridine-3-sulfonamide scaffold began to emerge in the latter half of the 20th century and has blossomed in the 21st. Researchers recognized that the unique electronic properties of the pyridine ring, coupled with the versatile chemistry of the sulfonamide group, created a privileged scaffold for targeting a diverse range of biological entities.

Section 2: The Synthetic Toolkit: Constructing Pyridine-3-Sulfonamide Derivatives

The synthesis of pyridine-3-sulfonamide derivatives typically commences with the preparation of a suitably substituted pyridine-3-sulfonyl chloride. This key intermediate can then be reacted with a wide array of amines to generate a library of diverse derivatives.

General Synthesis of Pyridine-3-Sulfonamide

A common and straightforward method for the preparation of the parent pyridine-3-sulfonamide involves the reaction of pyridine-3-sulfonyl chloride with ammonia.[3]

Caption: General reaction scheme for the synthesis of pyridine-3-sulfonamide derivatives.

Experimental Protocol: Synthesis of Pyridine-3-sulfonamide [3]

-

Reaction Setup: Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Amine Addition: To the stirred solution, add an excess of ammonia (e.g., a solution in dioxane or methanol) or the desired primary or secondary amine (1.0-1.2 eq) at room temperature. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours at room temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or DCM) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired pyridine-3-sulfonamide derivative.

Synthesis of Substituted Pyridine-3-sulfonyl Chlorides

The diversity of accessible pyridine-3-sulfonamide derivatives is largely dependent on the availability of substituted pyridine-3-sulfonyl chlorides. A common route to these intermediates is the chlorosulfonation of a substituted pyridine. However, direct sulfonation of the pyridine ring can be challenging.[4] A more versatile approach often involves a multi-step sequence starting from a pre-functionalized pyridine ring.

For instance, 6-aminopyridine-3-sulfonyl chloride can be prepared from 2-aminopyridine in a two-step process.[5]

Caption: Synthetic route to 6-aminopyridine-3-sulfonyl chloride.[5]

Section 3: A Spectrum of Biological Activity: Therapeutic Applications

The pyridine-3-sulfonamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents across a wide range of diseases.

Carbonic Anhydrase Inhibition: A Prominent Success Story

Perhaps the most well-established application of pyridine-3-sulfonamide derivatives is as inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

The sulfonamide moiety is a potent zinc-binding group, and its incorporation into the pyridine-3-sulfonamide scaffold has led to the development of highly potent and selective CA inhibitors. The sulfonamide group, in its deprotonated form (SO₂NH⁻), coordinates to the zinc ion in the active site of the enzyme, displacing a water or hydroxide molecule and thereby blocking the enzyme's catalytic activity.

A notable example of a pyridine-3-sulfonamide derivative in clinical development is SLC-0111 , a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX (CA IX).[6] CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.

Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by a pyridine-3-sulfonamide derivative.

Structure-Activity Relationship (SAR) for CA Inhibition

Extensive SAR studies have been conducted on pyridine-3-sulfonamide derivatives as CA inhibitors. Key findings include:

-

The Unsubstituted Sulfonamide is Essential: The primary sulfonamide group (SO₂NH₂) is crucial for potent inhibition as it directly coordinates with the zinc ion.

-

Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups on the pyridine ring can increase the acidity of the sulfonamide protons, favoring the anionic form and enhancing binding to the zinc ion.

-

The "Tail" Approach: Appending various substituents to the pyridine ring (the "tail") allows for the exploration of interactions with amino acid residues lining the active site cavity, leading to improved isoform selectivity.

Quantitative Data for Selected Pyridine-3-Sulfonamide CA Inhibitors

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| SLC-0111 | hCA IX | 45 | [6] |

| Dorzolamide | hCA II | 0.4 | |

| Brinzolamide | hCA II | 3.1 | |

| Example Derivative 1 | hCA I | 120 | |

| Example Derivative 1 | hCA II | 25 | |

| Example Derivative 1 | hCA IX | 5 | |

| Example Derivative 2 | hCA I | 85 | |

| Example Derivative 2 | hCA II | 15 | |

| Example Derivative 2 | hCA IX | 2 |

Kinase Inhibition: Targeting Cellular Signaling

The pyridine-3-sulfonamide scaffold has also emerged as a promising framework for the development of kinase inhibitors. Kinases play a central role in cellular signal transduction, and their aberrant activity is a hallmark of many diseases, particularly cancer.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: Several pyridine-3-sulfonamide derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8] A patent application describes pyridine-3-sulfonamide compounds as PI3-kinase inhibitors.[9]

MALT1 Inhibitors: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses, and its inhibition is a potential therapeutic strategy for certain lymphomas and autoimmune diseases.[10] The inhibition of MALT1 blocks the activation of NF-κB, a transcription factor that promotes cell proliferation and survival.[10]

Other Kinase Targets: The versatility of the pyridine-3-sulfonamide scaffold has led to its exploration against a range of other kinase targets, demonstrating its potential for broad applicability in oncology and beyond.

Signaling Pathway: PI3K/Akt/mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for pyridine-3-sulfonamide inhibitors.

Antimicrobial and Antiviral Activity

Building on the historical success of sulfapyridine, modern research continues to explore pyridine-3-sulfonamide derivatives as antimicrobial and antiviral agents.

Antimicrobial Mechanism: While the classical mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, newer derivatives may exhibit alternative mechanisms. Some studies have investigated dual inhibitors of both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[9]

Antiviral Potential: Pyridine-containing heterocycles have shown a broad range of antiviral activities.[11][12] Pyridine-3-sulfonamide derivatives have been investigated for their potential to inhibit various viral targets, including viral proteases and polymerases.[13] One study reported that certain pyridine-based sulfonamides exhibited inhibitory activity against the Hsp90α protein, which is exploited by some viruses for their replication.

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been recognized, and the pyridine-3-sulfonamide scaffold is also being explored in this therapeutic area.[14] The mechanisms of action can be diverse, including the inhibition of key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases, or the modulation of inflammatory signaling pathways. Some pyridine-4-one derivatives have shown anti-inflammatory effects potentially related to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent.[15][16]

Section 4: The Path Forward: Future Perspectives

The pyridine-3-sulfonamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening. The deep understanding of its interaction with carbonic anhydrases provides a solid foundation for the rational design of isoform-selective inhibitors for a variety of therapeutic applications.

Future research will likely focus on:

-

Exploring New Biological Targets: Expanding the scope of pyridine-3-sulfonamide derivatives beyond the well-trodden path of carbonic anhydrase inhibition to other enzyme families and receptor classes.

-

Structure-Based Drug Design: Utilizing the growing number of crystal structures of drug targets to design next-generation inhibitors with enhanced potency and selectivity.

-

Targeted Drug Delivery: Developing strategies to deliver pyridine-3-sulfonamide-based drugs specifically to the site of action, thereby minimizing off-target effects and improving the therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of pyridine-3-sulfonamide derivatives in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.

The enduring legacy of the sulfonamides, coupled with the remarkable versatility of the pyridine-3-sulfonamide scaffold, ensures that this chemical class will continue to play a significant role in the advancement of medicine for years to come.

References

-

Sulfapyridine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- Production of pyridine-3-sulfonic acid - US5082944A - Google Patents. (n.d.).

- Singh, S., & Kumar, A. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.

- Zhou, Z., et al. (2015). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules, 20(11), 20537-20550.

- Azzam, M. I., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25967-25980.

- Ike, D. O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.

- Supuran, C. T., et al. (2004). Antiviral sulfonamide derivatives. Mini reviews in medicinal chemistry, 4(2), 189-200.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Pharmaceutical and Clinical Research, 10(5), 184-193.

-

Synthesis of pyridine-3-sulfonic acid - PrepChem.com. (n.d.). Retrieved February 20, 2026, from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved February 20, 2026, from [Link]

- Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755.

- Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.

-

Sulfapyridine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

-

What are MALT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 20, 2026, from [Link]

-

Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014, May 28). Retrieved February 20, 2026, from [Link]

-

Pyridine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS - WIPO Patentscope. (n.d.). Retrieved February 20, 2026, from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

- Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1699.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). Retrieved February 20, 2026, from [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Retrieved February 20, 2026, from [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022, December 21). Retrieved February 20, 2026, from [Link]

-

Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL. (2021, February 11). Retrieved February 20, 2026, from [Link]

-

Structures of pyridine-3-sulfonamide derivatives of PI3K inhibitor. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

WO/2021/029450 NOVEL PYRIMIDINE SULFONAMIDE DERIVATIVE, AND PHARMACEUTICAL COMPOSITION FOR PREVENTING OR TREATING CANCER COMPRISING SAME AS ACTIVE INGREDIENT - WIPO Patentscope. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][2][7]triazines - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]

-

MALT1 - 3decision. (2022, August 1). Retrieved February 20, 2026, from [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). Retrieved February 20, 2026, from [Link]

-

(Open Access) [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids] (1966) | Thunus L | 1 Citations - SciSpace. (n.d.). Retrieved February 20, 2026, from [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15). Retrieved February 20, 2026, from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Retrieved February 20, 2026, from [Link]

-

Targeting Lymphomas Through MALT1 Inhibition | Oncotarget. (2012, December 1). Retrieved February 20, 2026, from [Link]

-

Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. (n.d.). Retrieved February 20, 2026, from [Link]

-

(PDF) A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - ResearchGate. (2025, April 15). Retrieved February 20, 2026, from [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014, May 28). Retrieved February 20, 2026, from [Link]

Sources

- 1. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 3. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. openaccesspub.org [openaccesspub.org]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-(Dimethylamino)pyridine-3-sulfonamide Binding: A Technical Guide

Executive Summary

This technical guide details the computational modeling of 6-(Dimethylamino)pyridine-3-sulfonamide , a representative fragment and pharmacophore used in the design of Carbonic Anhydrase (CA) inhibitors. The presence of the primary sulfonamide moiety (

The modeling of metalloenzymes presents unique challenges that standard high-throughput docking protocols frequently fail to address. This guide focuses on the critical "coupled binding-deprotonation" mechanism, where the sulfonamide binds in its anionic form (

Part 1: Molecular Architecture & Target Selection

The Ligand: Electronic & Structural Properties

The molecule consists of a pyridine ring substituted at the C6 position with a dimethylamino group and at the C3 position with a sulfonamide group.

-

Warhead (

): The primary sulfonamide is the zinc-binding group (ZBG). It acts as a bioisostere for the transition state of -

Scaffold (Pyridine): Provides a rigid linker. The pyridine nitrogen can participate in water-mediated hydrogen bonds.

-

Tail (Dimethylamino): An electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, slightly increasing the

of the sulfonamide group compared to benzenesulfonamide, modulating its acidity and binding kinetics.

The Target: Human Carbonic Anhydrase II (hCAII)[1]

-

PDB Selection: 2CBA (Resolution: 1.54 Å) or 3KS3 . These structures represent the wild-type hCAII complexed with sulfonamides, providing the necessary coordinate data for the active site water network and Zinc geometry.

-

Active Site Physics: The catalytic center contains a

ion coordinated by three Histidine residues (His94, His96, His119). The fourth coordination site is occupied by a hydroxide ion or water molecule, which must be displaced by the sulfonamide inhibitor.

Part 2: Pre-processing & Parameterization (The "Garbage In, Garbage Out" Filter)

Ligand Protonation State Enumeration

Critical Failure Point: Standard "wash" protocols at pH 7.4 generate the neutral sulfonamide (

-

Protocol:

-

Generate the neutral conformer for initial geometry optimization.

-

Manually deprotonate the sulfonamide nitrogen to create the anionic species (

). -

Assign partial charges using RESP (Restrained Electrostatic Potential) fitting derived from HF/6-31G* QM calculations. Standard Gasteiger charges often underestimate the charge delocalization on the sulfonyl oxygens in the anionic state.

-

Receptor Preparation & Metal Coordination

Standard force fields (like standard AMBER or CHARMM) often treat metals as simple cationic spheres, leading to tetrahedral geometry distortion during MD.

-

Method A (Bonded Model - Recommended for MD): Create explicit bonds between

and the coordinating Histidine nitrogens (His94@NE2, His96@NE2, His119@ND1) and the ligand nitrogen. This requires generating a custom .frcmod file using the MCPB.py (Metal Center Parameter Builder) workflow in AmberTools. -

Method B (Non-Bonded/Dummy Atom - Recommended for Docking): Use the 12-6-4 LJ-type nonbonded model , which adds a

term to account for charge-induced dipole interactions, improving the stability of the metal center without artificial bonds.

Part 3: Molecular Docking Workflow

Grid Generation

The grid must encompass the

-

Center: Coordinates of the catalytic Zinc.

-

Dimensions:

Å (Sufficient for the fragment size). -

Constraints:

-

Metal Coordination Constraint: Define a spherical constraint (r = 2.2 Å) around the Zinc ion for the sulfonamide nitrogen.

-

H-Bond Constraint: The sulfonamide NH is required to donate a hydrogen bond to the backbone oxygen of Thr199 . This interaction selects the correct rotameric state of the inhibitor.

-

Docking Algorithm Settings

Given the fragment-like nature of the molecule, "Precision" mode is required to distinguish subtle energetic differences.

| Parameter | Setting | Rationale |

| Search Efficiency | 200% (High) | Thorough sampling of the pyridine ring rotation. |

| Scoring Function | XP (Extra Precision) or equivalent | Penalizes desolvation accurately. |

| Post-Docking Minimization | Yes (within 0.5 Å RMSD) | Relaxes steric clashes with the Zinc ion. |

| Epik State Penalties | OFF | We are manually forcing the anionic state; standard penalties for high pKa states should be ignored for metal binding. |

Part 4: Dynamic Validation (MD Simulations)

Docking provides a static snapshot. MD is required to verify if the sulfonamide stays coordinated to the Zinc or drifts (a common artifact of poor parameterization).

Simulation Setup

-

Engine: GROMACS or AMBER (PMEMD.cuda).

-

Force Field:

-

Protein: ff14SB (Improved side-chain rotamers).

-

Ligand: GAFF2 (General AMBER Force Field 2) with RESP charges.

-

Water: TIP3P or OPC (OPC is recommended for highly charged metal systems).

-

-

System: Solvate in a truncated octahedron box (10 Å buffer). Neutralize with

and

Production Run Protocol

-

Minimization: 5000 steps steepest descent (protein restrained)

5000 steps conjugate gradient (unrestrained). -

Heating: 0 to 300 K over 100 ps (NVT ensemble).

-

Equilibration: 1 ns NPT (1 atm, 300 K).

-

Production: 100 ns.

Analysis Metrics

-

Zn-N Distance: Plot the distance between

and the sulfonamide Nitrogen. Stable binding is defined as -

H-Bond Stability: Occupancy of the Sulfonamide-NH

O-Thr199 bond. Should be

Part 5: Visualizations & Logic Flow

Workflow Diagram

The following diagram illustrates the critical path for modeling this specific Zinc-binding system.

Caption: Integrated computational workflow emphasizing the critical anionic state generation and metal parameterization steps required for sulfonamide-CAII modeling.

Interaction Network Diagram

This diagram visualizes the atomic interactions stabilizing the ligand within the hCAII active site.

Caption: Mechanistic map of the hCAII active site. The Sulfonamide N-Zn coordination is the primary driver, stabilized by the Thr199-Glu106 hydrogen bond network.

Part 6: Binding Free Energy Calculation (MM/GBSA)

To quantify the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is preferred over MM/PBSA for metalloproteins due to better convergence with highly charged ions.

Protocol

Extract 500 frames from the last 20 ns of the MD trajectory.

Calculate

| Component | Description | Expected Contribution |

| Electrostatic ( | Interaction between Anionic N and | Highly Favorable ( |

| vdW ( | Pyridine ring packing against hydrophobic wall | Favorable ( |

| Solvation ( | Desolvation penalty of the anion | Unfavorable (Positive value) |

Success Criteria: A calculated

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. Proteins: Structure, Function, and Bioinformatics, 4(4), 274–282. Link (PDB: 2CBA Source)

-

Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling, 56(4), 599–604. Link

-

Gennari, C., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 885–897. Link

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26(16), 1668–1688. Link

Sources

An In-Depth Technical Guide to the Potential of 6-(Dimethylamino)pyridine-3-sulfonamide as a Kinase Inhibitor

Abstract

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned kinase inhibitors at the forefront of modern drug discovery. The pyridine-sulfonamide scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of key kinases involved in oncogenic signaling pathways. This technical guide provides a comprehensive exploration of the untapped potential of 6-(Dimethylamino)pyridine-3-sulfonamide as a kinase inhibitor. While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds and established kinase inhibitor evaluation methodologies to present a robust framework for its investigation. We will delve into its chemical properties, propose a synthetic route, and outline a detailed, field-proven workflow for its evaluation, from initial in vitro screening to cell-based pathway analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the ever-expanding landscape of kinase-targeted therapies.

Introduction: The Rise of Kinase Inhibitors and the Promise of the Pyridine-Sulfonamide Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies.

The pyridine-sulfonamide moiety is a key pharmacophore found in a number of potent kinase inhibitors.[3][4] This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including the phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), both critical nodes in cell growth and survival signaling.[5] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4] The sulfonamide group can also form crucial hydrogen bonds with the kinase, enhancing binding affinity and selectivity. The inherent versatility of the pyridine and sulfonamide groups allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

This guide focuses on the untapped potential of 6-(Dimethylamino)pyridine-3-sulfonamide (CAS 199590-78-8).[6] While this specific compound is not extensively characterized in the public domain as a kinase inhibitor, its structural features, namely the pyridine-sulfonamide core and the electron-donating dimethylamino group, make it an intriguing candidate for investigation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate.

Table 1: Physicochemical Properties of 6-(Dimethylamino)pyridine-3-sulfonamide

| Property | Value | Source |

| CAS Number | 199590-78-8 | [6] |

| Molecular Formula | C₇H₁₁N₃O₂S | - |

| Molecular Weight | 201.25 g/mol | - |

| Predicted LogP | 0.35 | - |

| Predicted pKa | 8.5 (most basic) | - |

Proposed Synthetic Route

The synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide can be approached through a multi-step process, starting from a commercially available pyridine derivative. A plausible synthetic route is outlined below, based on established methods for the synthesis of related sulfonamides.[7][8]

Caption: Proposed synthetic workflow for 6-(Dimethylamino)pyridine-3-sulfonamide.

Hypothesized Mechanism of Action: An ATP-Competitive Inhibitor

Given the prevalence of ATP-competitive inhibition among small molecule kinase inhibitors, it is hypothesized that 6-(Dimethylamino)pyridine-3-sulfonamide will function in a similar manner. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Caption: A comprehensive workflow for evaluating a potential kinase inhibitor.

Step 1: In Vitro Kinase Assays

The initial step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the activity of a purified kinase in a biochemical assay. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and amenability to high-throughput screening. [9][10]

This protocol is adapted for a 384-well plate format.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate

-

6-(Dimethylamino)pyridine-3-sulfonamide (test compound)

-

Staurosporine (positive control inhibitor)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) [9]* ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Compound Preparation: Prepare a serial dilution of 6-(Dimethylamino)pyridine-3-sulfonamide in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction:

-

Add 2.5 µL of kinase buffer containing the recombinant kinase to each well of a 384-well plate.

-

Add 0.5 µL of the test compound or control (DMSO for negative control, staurosporine for positive control) to the appropriate wells.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase).

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | IC₅₀ (nM) for 6-(Dimethylamino)pyridine-3-sulfonamide |

| PI3Kα | 50 |

| PI3Kβ | 75 |

| PI3Kδ | 40 |

| PI3Kγ | 60 |

| mTOR | 120 |

| VRK1 | >10,000 |

| PKA | >10,000 |

Step 2: Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context. [2][11]These assays can measure the compound's ability to penetrate cell membranes and inhibit the target kinase within the complex cellular environment.

This assay quantifies the phosphorylation of a downstream substrate of the target kinase. [12] Procedure:

-

Cell Culture and Treatment:

-

Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with a PIK3CA mutation for PI3K).

-

Treat the cells with various concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide for a specified time (e.g., 2 hours).

-

-

Cell Lysis: Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection of Phosphorylation:

-

Use a phospho-specific antibody to detect the phosphorylated form of the downstream substrate (e.g., phospho-Akt for the PI3K pathway) via Western blotting or ELISA.

-

Normalize the signal to the total amount of the substrate protein using an antibody that recognizes the total protein.

-

-

Data Analysis: Quantify the reduction in substrate phosphorylation as a function of the compound concentration to determine the cellular IC₅₀.

This assay determines the effect of the compound on the growth and survival of cancer cells that are dependent on the target kinase for their proliferation. [12]The BaF3 cell transformation assay is a common example. [12] Procedure:

-

Cell Culture: Use BaF3 cells engineered to express an oncogenic, constitutively active form of the target kinase, which allows them to proliferate in the absence of IL-3.

-

Compound Treatment: Seed the engineered BaF3 cells in 96-well plates and treat them with a range of concentrations of 6-(Dimethylamino)pyridine-3-sulfonamide.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Potential Signaling Pathways for Investigation

Based on the activity of other pyridine-sulfonamide kinase inhibitors, the PI3K/Akt/mTOR pathway is a primary candidate for investigation. [5]This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of 6-(Dimethylamino)pyridine-3-sulfonamide is currently lacking, its chemical structure, featuring the well-established pyridine-sulfonamide scaffold, strongly suggests its potential as a valuable starting point for the development of novel kinase inhibitors. The comprehensive workflow outlined in this guide provides a clear and robust path for its evaluation.

Future work should focus on the synthesis and purification of this compound, followed by its systematic screening against a broad panel of kinases to identify its primary targets and selectivity profile. Positive hits from these initial screens should then be further characterized in cell-based assays to confirm on-target activity and assess its anti-proliferative effects. Subsequent lead optimization efforts could then be undertaken to improve potency, selectivity, and drug-like properties, with the ultimate goal of developing a novel therapeutic agent.

References

-

INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

-

Bio-protocol. (2022, September 1). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

-

PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

-

Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

-

Protocol Online. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

- Google Patents. (2019, January 31). WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS.

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

National Library of Medicine. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]

-

ACS Publications. (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

Sources

- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 2. inits.at [inits.at]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 199590-78-8|6-(Dimethylamino)pyridine-3-sulfonamide|BLD Pharm [bldpharm.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Exploration of 6-(Dimethylamino)pyridine-3-sulfonamide Analogs for Drug Discovery

Abstract

The pyridine sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide. We will delve into the rationale for investigating this specific chemical space, propose a robust synthetic strategy for the core compound, and outline detailed methodologies for the design, synthesis, and biological evaluation of novel analogs. This document is structured to serve as a practical and scientifically rigorous resource, fostering innovation in the development of next-generation therapeutics.

Introduction: The Significance of the Pyridine Sulfonamide Core

The pyridine ring is a prevalent heterocyclic motif in a vast array of biologically active molecules and FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. When coupled with a sulfonamide group, the resulting pyridine sulfonamide moiety exhibits a remarkable diversity of pharmacological activities.[1][4] These include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5]

The sulfonamide group itself is a key pharmacophore, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to act as a zinc-binding group in metalloenzymes like carbonic anhydrases.[4] The combination of these two versatile pharmacophores within a single molecular entity creates a rich chemical space for the discovery of novel therapeutic agents.

The subject of this guide, 6-(Dimethylamino)pyridine-3-sulfonamide, presents an intriguing starting point for a drug discovery program. The dimethylamino group is a common feature in many approved drugs and is known to influence physicochemical properties such as basicity, solubility, and membrane permeability, which in turn can modulate pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide will provide a comprehensive framework for the systematic exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide, with the goal of identifying novel compounds with enhanced potency, selectivity, and drug-like properties.

Rationale for Analog Exploration

The exploration of analogs of 6-(Dimethylamino)pyridine-3-sulfonamide is underpinned by the following key rationales:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will allow for the elucidation of key structural features required for biological activity. This includes exploring the impact of substituents on the pyridine ring, modifications of the dimethylamino group, and derivatization of the sulfonamide moiety.

-

Optimization of Pharmacokinetic Properties: The dimethylamino group provides a handle for tuning physicochemical properties. Analogs can be designed to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved bioavailability and in vivo efficacy.

-

Enhancement of Potency and Selectivity: By exploring a diverse range of chemical modifications, it is possible to identify analogs with significantly improved potency against a specific biological target. Furthermore, modifications can be designed to enhance selectivity for the target of interest over off-target proteins, thereby reducing the potential for side effects.

-

Exploration of Diverse Biological Targets: Given the broad range of activities exhibited by pyridine sulfonamides, analogs of the core compound may exhibit novel biological activities against a variety of targets, including kinases, proteases, and metabolic enzymes.

Synthetic Strategies and Methodologies

A robust and flexible synthetic strategy is paramount for the successful exploration of a chemical series. The proposed synthesis of 6-(Dimethylamino)pyridine-3-sulfonamide and its analogs is designed to be efficient and amenable to parallel synthesis for the rapid generation of a compound library.

Synthesis of the Core Compound: 6-(Dimethylamino)pyridine-3-sulfonamide

The synthesis of the core compound can be achieved through a multi-step sequence starting from readily available 2-aminopyridine.

Step 1: Sulfonation of 2-Aminopyridine

The initial step involves the sulfonation of 2-aminopyridine to generate 6-aminopyridine-3-sulfonic acid. This reaction is typically carried out using concentrated sulfuric acid at elevated temperatures.[5]

Step 2: Formation of the Sulfonyl Chloride

The sulfonic acid is then converted to the corresponding sulfonyl chloride, 6-aminopyridine-3-sulfonyl chloride, using a chlorinating agent such as phosphorus pentachloride in the presence of phosphorus oxychloride.[5]

Step 3: Dimethylation of the Amino Group

The primary amino group of 6-aminopyridine-3-sulfonyl chloride can be dimethylated using a variety of methods. A common approach is reductive amination, where the amine is treated with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

Step 4: Formation of the Sulfonamide

The final step involves the reaction of the resulting 6-(dimethylamino)pyridine-3-sulfonyl chloride with ammonia to furnish the desired 6-(Dimethylamino)pyridine-3-sulfonamide.

Caption: Proposed synthetic route to 6-(Dimethylamino)pyridine-3-sulfonamide.

General Strategy for Analog Synthesis

The modular nature of the proposed synthesis allows for the facile generation of a diverse library of analogs.

-

Modification of the 6-substituent: Instead of dimethylation, the 6-amino group of 6-aminopyridine-3-sulfonyl chloride can be reacted with a variety of alkylating or acylating agents to introduce different substituents.

-